molecular formula C8H7N3 B8716474 4-Cyclopropylpyrimidine-2-carbonitrile

4-Cyclopropylpyrimidine-2-carbonitrile

Cat. No.: B8716474
M. Wt: 145.16 g/mol
InChI Key: GSPGKJBETFTACI-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

4-cyclopropylpyrimidine-2-carbonitrile

InChI

InChI=1S/C8H7N3/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2H2

InChI Key

GSPGKJBETFTACI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diazabicyclooctane (0.013 g, 0.12 mmol) in dimethylsulfoxide and water was added a solution of 2-chloro-4-cyclopropylpyrimidine (0.2 g, 1.2 mmol) in dimethylsulfoxide followed by sodium cyanide (0.066 g, 1.3 mmol). The reaction mixture was stirred at room temperature for 48 h. The mixture was then poured into water and extracted with ethyl acetate, dried over sodium sulfate and concentrated under reduced pressure. The crude compound was purified via flash chromatography (10% ethyl acetate in petroleum ether) to afford 4-cyclopropylpyrimidine-2-carbonitrile (0.14 g, 77%). MS (ES+APCI) (M+H) 146.1; LCMS retention time 3.054 min (Method J).
Name
diazabicyclooctane
Quantity
0.013 g
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reactant
Reaction Step One
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0.2 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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